REACTION_CXSMILES
|
[CH3:1][C:2](O)([CH2:4][CH3:5])[CH3:3].C(Cl)(Cl)=C.S(=O)(=O)(O)O.C[OH:17].C[CH2:19][O:20][CH2:21][CH3:22]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH3:5])[CH2:22][C:21]([O:20][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)O
|
Name
|
|
Quantity
|
508 mL
|
Type
|
reactant
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1750 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with 1 N aqueous sodium hydroxide and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |